BenchChemオンラインストアへようこそ!

AX15892

ERK5 Selectivity BRD4

Select AX15892 for definitive ERK5 kinase research. Unlike dual ERK5/BRD inhibitors (e.g., XMD8-92), its >20-fold BRD4 selectivity eliminates confounding off-target effects, enabling precise study of ERK5's catalytic activity separate from its scaffolding functions. Essential for validating new ERK5 assays and re-evaluating prior findings. Available for quote.

Molecular Formula C32H40N8O3
Molecular Weight 584.725
Cat. No. B1192213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAX15892
SynonymsAX15892;  AX 15892;  AX-15892
Molecular FormulaC32H40N8O3
Molecular Weight584.725
Structural Identifiers
SMILESO=C1N(C)C(C=NC(NC2=CC=C(C(N3CCC(N4CCN(C)CC4)CC3)=O)C=C2OCC)=C5)=C5N(C)C6=CC=CN=C61
InChIInChI=1S/C32H40N8O3/c1-5-43-28-19-22(31(41)40-13-10-23(11-14-40)39-17-15-36(2)16-18-39)8-9-24(28)35-29-20-26-27(21-34-29)38(4)32(42)30-25(37(26)3)7-6-12-33-30/h6-9,12,19-21,23H,5,10-11,13-18H2,1-4H3,(H,34,35)
InChIKeyJQCYCOROBUUXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AX15892: A Highly Selective ERK5 Inhibitor for Dissecting Kinase-Dependent vs. Scaffold Functions


AX15892 is a small-molecule, ATP-competitive inhibitor belonging to the benzopyrimidodiazepinone chemical class, developed as a potent and selective inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5, also known as BMK1 or MAPK7) [1]. Unlike earlier-generation compounds that also inhibit Bromodomain-containing proteins (BRDs), AX15892 was specifically designed to lack this off-target activity, making it a critical tool compound for distinguishing the catalytic functions of ERK5 from its non-catalytic scaffolding roles in cellular signaling [2]. This compound is instrumental in challenging previously established paradigms regarding the necessity of ERK5 kinase activity in processes such as inflammation and cellular proliferation [3].

Why AX15892 Cannot Be Substituted with Other ERK5 Inhibitors Like XMD8-92 or AX15839


Generic substitution among ERK5 inhibitors is scientifically invalid due to critical differences in their off-target profiles. Compounds such as XMD8-92 and AX15839 are dual inhibitors, potently targeting both ERK5 kinase and bromodomain-containing proteins (BRDs), particularly BRD4 [1]. In contrast, AX15892 is an ERK5-selective inhibitor with a substantially reduced affinity for BRDs, resulting in a >20-fold improvement in its selectivity window (Ratio of ERK5 IC50 : BRD4(1) Kd = 0.049) compared to dual inhibitors like XMD8-92 (Ratio = 1.1) [2]. This stark difference in polypharmacology leads to divergent and even opposite biological outcomes, as the anti-inflammatory effects observed with dual inhibitors are now attributed to BRD inhibition, not ERK5 kinase activity [3]. Therefore, using a dual inhibitor in place of a selective one like AX15892 would confound experimental interpretation by introducing significant off-target effects unrelated to ERK5 catalytic function.

AX15892 Quantitative Selectivity and Potency Evidence vs. Dual ERK5/BRD Inhibitors


AX15892 Exhibits Superior Selectivity for ERK5 Over BRD4 Compared to XMD8-92

AX15892 demonstrates a dramatically improved selectivity window for ERK5 over the bromodomain protein BRD4 when compared directly to the dual inhibitor XMD8-92. While AX15892 potently inhibits ERK5 (IC50 = 30 nM), it has a much weaker affinity for BRD4 (Kd = 610 nM). This results in a selectivity ratio (ERK5 IC50 : BRD4(1) Kd) of 0.049, indicating a strong preference for ERK5 [1]. In contrast, the dual inhibitor XMD8-92 inhibits ERK5 with an IC50 of 190 nM and binds BRD4 with a Kd of 170 nM, yielding a non-selective ratio of 1.1 [2]. This represents a >22-fold improvement in the selectivity window for AX15892 relative to XMD8-92.

ERK5 Selectivity BRD4 Off-target activity

AX15892 Lacks Efficacy in an Inflammatory Cellular Assay, Distinguishing it from Dual ERK5/BRD Inhibitors

In a primary HUVEC cellular assay measuring Pam3CSK4-induced E-selectin expression (a model of inflammatory response), AX15892 showed no inhibition (0% inhibition) at a concentration of 10 μM, which is >300-fold above its cellular ERK5 IC50 of 30 nM [1]. In contrast, the dual ERK5/BRD inhibitor XMD8-92 demonstrated significant inhibition, reducing E-selectin expression by 38% at the same concentration [2]. This stark functional difference underscores that the anti-inflammatory effect of dual inhibitors is not mediated by ERK5 kinase inhibition but rather by off-target BRD inhibition, a confounding activity absent in AX15892.

ERK5 Inflammation E-selectin HUVEC

AX15892 Potently Inhibits Intracellular ERK5 Activity but Does Not Affect Cell Proliferation

Despite potently engaging its intracellular target, AX15892 demonstrates a complete lack of antiproliferative activity in cancer cell lines previously thought to be regulated by ERK5. AX15892 inhibits intracellular ERK5 with an IC50 of 30 nM [1], but in cell viability assays, it has an EC50 >15 μM [2]. This >500-fold discrepancy between target engagement and functional effect is in sharp contrast to the outcomes observed with dual ERK5/BRD inhibitors, which show antiproliferative effects, and with genetic knockdown studies, which also impair cell growth [3].

ERK5 Proliferation Cancer Selectivity

Optimal Research Applications for AX15892 Based on Its Unique Selectivity Profile


Dissecting ERK5 Kinase-Dependent vs. Scaffold Functions

AX15892 is the definitive tool for experiments designed to distinguish the roles of ERK5's catalytic kinase activity from its non-catalytic scaffolding functions. Given its high potency for ERK5 (IC50 = 30 nM) and minimal off-target BRD activity [1], it is the ideal compound to use in parallel with ERK5 genetic knockdown/knockout studies or with PROTAC-based degradation. Any phenotypic difference observed between genetic ERK5 depletion (which removes all functions) and pharmacological inhibition with AX15892 (which only blocks kinase activity) can be attributed to a kinase-independent, scaffolding role for ERK5 [2].

Re-evaluating ERK5 as a Target in Inflammation and Oncology

Prior studies linking ERK5 to inflammation and cancer used dual ERK5/BRD inhibitors (e.g., XMD8-92) or genetic methods [1]. AX15892 enables the critical re-evaluation of these findings by providing a clean, selective inhibition of ERK5 kinase activity without confounding BRD inhibition. As demonstrated, AX15892 shows no efficacy in cellular models of inflammation and proliferation, despite potent target engagement [2]. This makes AX15892 indispensable for any follow-up study seeking to validate ERK5 kinase as a viable therapeutic target in these disease areas and to deconvolute the true mechanisms of previously reported compound efficacy.

Validating ERK5-Targeted Chemical Probes and Assays

Due to its well-characterized and narrow polypharmacology, AX15892 serves as an essential reference standard for developing and validating new ERK5 assays or next-generation chemical probes. Its lack of BRD inhibition [1] provides a high-confidence negative control for BRD-mediated effects, while its potent ERK5 inhibition serves as a benchmark for target engagement in biochemical and cellular assays (e.g., KiNativ or phospho-ERK5 band shift assays) [2]. This makes AX15892 a crucial component of any ERK5-focused screening cascade or target validation platform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for AX15892

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.